molecular formula C19H13F3N4O2 B2580957 5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1239968-31-0

5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2580957
CAS RN: 1239968-31-0
M. Wt: 386.334
InChI Key: QQFNTUCBPRCKPK-UHFFFAOYSA-N
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Description

5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H13F3N4O2 and its molecular weight is 386.334. The purity is usually 95%.
BenchChem offers high-quality 5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, focusing on their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated various degrees of binding and inhibitory effects across different assays, highlighting their potential in medical research for developing novel therapeutic agents (M. Faheem, 2018).

Antibacterial Activity

Another research synthesized novel 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity. Among these compounds, one exhibited significant antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, suggesting their potential as antibacterial agents (N. P. Rai et al., 2009).

Pharmacological Evaluation of Pyrazolines and Oxadiazoles

A study on the synthesis and pharmacological evaluation of new series of pyrazolines based on thiazolidin-4-one derivatives revealed properties relevant to anti-cancer and HIV treatments. This indicates the utility of these compounds in developing treatments for such diseases (Pinka Patel et al., 2013).

Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles

Research into novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. This study provides a foundation for developing new antibacterial agents based on this structure (C. S. Reddy et al., 2013).

Hypoglycemic Agents

A synthesis of 5-(pyrazol-3-yl)thiadiazole and oxadiazole derivatives aimed to investigate their pharmacological activity, specifically their hypoglycemic effect. This research indicates the potential of these compounds as hypoglycemic agents, offering a new avenue for diabetes treatment (M. Hanna et al., 1995).

Synthesis and Properties

A study on the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles highlighted their potential in influencing antifungal activity, suggesting further investigation into their biological applications (S. Fedotov et al., 2022).

properties

IUPAC Name

5-[5-(4-methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c1-27-14-7-5-11(6-8-14)15-10-16(25-24-15)18-23-17(26-28-18)12-3-2-4-13(9-12)19(20,21)22/h2-9,15-16,24-25H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBMSUWHDJGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 52976119

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